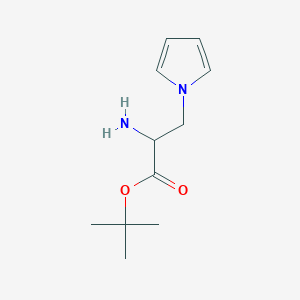

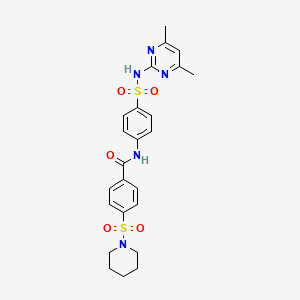

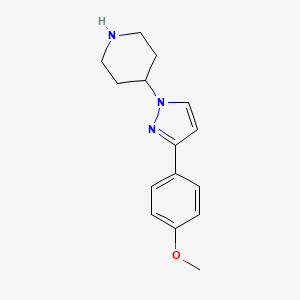

![molecular formula C15H19ClN2O2 B2941175 1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride CAS No. 2470439-82-6](/img/structure/B2941175.png)

1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a member of the class of beta-carbolines . It has been employed in alkaloid synthesis and in studies on neurodegenerative diseases .

Synthesis Analysis

In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The cis and trans isomers were separated using column chromatography .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) and mass spectrometry (MS) can provide information about the functional groups and molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in the synthesis of other compounds. For instance, it has been used as a reactant for the synthesis of the indolyl-β-carboline alkaloid eudistomin U .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using high-resolution mass spectrometry .Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, such as the compound , have been found to possess various biological activities . These include:

- Antiviral Activity : Indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

- Anti-inflammatory Activity : They have potential anti-inflammatory properties, which could be useful in treating conditions like arthritis .

- Anticancer Activity : Some indole derivatives have shown promise in inhibiting the growth of cancer cells .

Protein Disulfide Isomerase (PDI) Inhibition

The compound has been used as a PDI inhibitor . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues in proteins, which affects protein folding. Inhibiting PDI can help study the functional conservation of PDIs in human embryonic kidney cells .

Cell Signaling Studies

This compound may be used in protein disulfide isomerase-mediated cell signaling studies . It can help understand how cells communicate with each other, which is crucial in many biological processes, including immune response and cell growth.

Apoptosis Prevention

The compound was first identified in a screen for compounds that prevent apoptosis induced by mutant huntingtin protein . Apoptosis, or programmed cell death, is a normal part of cell life cycle, but excessive apoptosis can lead to diseases like Huntington’s.

Neuroprotection

The compound has shown neuroprotective effects. It protected rat neurons from cell death triggered by Aβ peptide , which is implicated in Alzheimer’s disease.

C–C Bond Formation

Organoboron derivatives, which this compound could potentially be converted into, are commonly used reagents for C–C bond formation . This is a fundamental reaction in organic chemistry, used in the synthesis of many complex organic molecules.

Synthesis of Molecules for Biological Studies

The compound can be used as a reactant in the synthesis of molecules for biological studies . These include cytotoxicity studies, insecticidal activities, and the synthesis of isoquinolines, β-carbolines, and 3-deazapurines .

Drug Discovery

Screening compounds and fragments containing boron, which this compound could potentially be converted into, are of particular interest in drug discovery . They can act as covalent modifiers selectively acting at serine residues in the active site of the biological target .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that can lead to various biological effects . For instance, some indole derivatives have shown antiproliferative activity against cancer cells .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

It’s known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

Future Directions

properties

IUPAC Name |

1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-8(2)13-14-10(7-12(17-13)15(18)19)9-5-3-4-6-11(9)16-14;/h3-6,8,12-13,16-17H,7H2,1-2H3,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFUFTIWTALSTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

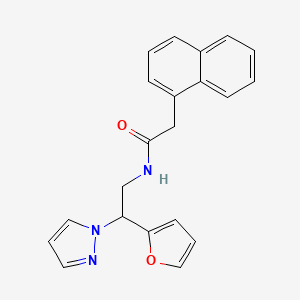

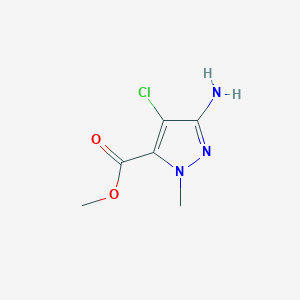

![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)

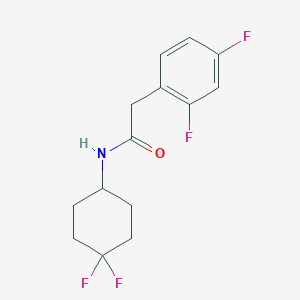

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941099.png)

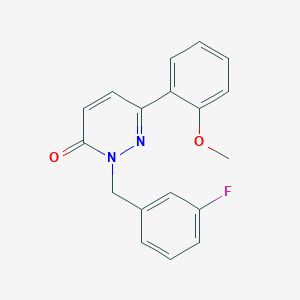

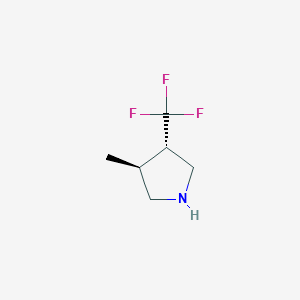

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid](/img/structure/B2941102.png)

![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B2941106.png)

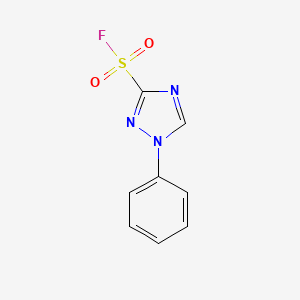

![N-(2-Methylpropyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2941112.png)